
6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine
Overview
Description
6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine is a pyridine derivative characterized by a cyclohexylmethoxy group at the 6-position, a methyl group at the 5-position, and an amino group at the 3-position of the pyridine ring. Its molecular formula is C₁₃H₂₀N₂O (molecular weight: 232.31 g/mol).
This compound is structurally related to kinase inhibitors and purine derivatives (e.g., CDK inhibitors), where alkoxy groups modulate target binding and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methylpyridin-3-amine.
Cyclohexylmethoxy Substitution: The introduction of the cyclohexylmethoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting 5-methylpyridin-3-amine with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclohexylmethyl chloride in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The cyclohexylmethoxy group enhances its binding affinity and specificity, while the pyridine ring facilitates interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy Substituents at Position 6 of Pyridin-3-amine
6-(Cyclopropylmethoxy)-5-methylpyridin-3-amine
- Molecular Formula : C₁₀H₁₄N₂O (MW: 178.23 g/mol)
- Key Differences : The cyclopropylmethoxy group is smaller and less lipophilic than cyclohexylmethoxy. This reduces steric hindrance and may enhance solubility in polar solvents compared to the target compound .
- Applications : Often used in medicinal chemistry to balance lipophilicity and metabolic stability.
6-Methoxypyridin-3-amine
- Molecular Formula : C₆H₈N₂O (MW: 124.14 g/mol)
- Key Differences : The absence of a methyl group at position 5 and a simple methoxy substituent at position 6 results in lower molecular weight and higher aqueous solubility. This simplicity makes it a common intermediate in Suzuki cross-coupling reactions .
6-(4-Methoxyphenyl)-5-methylpyridin-3-amine
- Molecular Formula : C₁₃H₁₄N₂O (MW: 214.27 g/mol)
- The compound has a melting point of 232°C and distinct fragmentation patterns in EI-MS (e.g., [M − NH₂]+ = 199) .
Substituents on the Pyridine Ring (Different Positions)
5-(4-Methoxyphenyl)-2-methylpyridin-3-amine
- Molecular Formula : C₁₃H₁₄N₂O (MW: 214.27 g/mol)
- Key Differences : The methoxyphenyl group at position 5 and methyl at position 2 alter electronic distribution. NMR data (¹H: δ 8.12 ppm for pyridine-H; ¹³C: δ 160.3 ppm for methoxy) suggest strong resonance effects .
6-(4-Fluorophenyl)-5-methylpyridin-3-amine
- Molecular Formula : C₁₂H₁₁FN₂ (MW: 202.23 g/mol)
- This compound is used in studies exploring fluorine’s role in bioactivity .
Variations in Alkoxy Group Structure
Property | 6-(Cyclohexylmethoxy) | 6-(Cyclopropylmethoxy) | 6-Methoxy |
---|---|---|---|
Lipophilicity (LogP) | High (~3.5) | Moderate (~2.8) | Low (~1.2) |
Steric Bulk | High | Moderate | Low |
Solubility | Poor in water | Moderate in DMSO | High in polar solvents |
Synthetic Utility | Kinase inhibitors | Metabolic stability | Cross-coupling intermediates |
Biological Activity
6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1248601-77-5
This compound features a pyridine ring substituted with a cyclohexylmethoxy group and a methyl group, which are critical for its biological activity.
The mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes and receptors.
- Enzyme Inhibition : It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. The presence of the cyclohexylmethoxy group enhances binding affinity at the ATP-binding site, facilitating competitive inhibition .
- Receptor Interaction : The compound may also interact with various neurotransmitter receptors, which could contribute to its pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have anticancer properties by inhibiting cancer cell proliferation through CDK inhibition .
- Neuroprotective Effects : Its interaction with neurotransmitter receptors may confer neuroprotective benefits, although specific mechanisms remain to be fully elucidated.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
Substituent | Effect on Activity |
---|---|
Cyclohexylmethoxy | Enhances binding affinity to CDK2 |
Methyl Group | Contributes to lipophilicity and stability |
Alterations in chain length | Modifies potency and selectivity against CDKs |
The presence of the cyclohexyl group significantly increases the compound's potency compared to smaller alkyl groups .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study demonstrated that compounds with similar structures exhibited low micromolar potency against CDK2, with IC values ranging from 1 nM to 100 μM depending on the substituents present .
- Animal Models : In vivo studies using murine models indicated that administration of this compound led to reduced tumor growth rates, suggesting its potential as an antitumor agent.
- Comparative Analysis : Compared to other known CDK inhibitors, this compound showed improved selectivity for CDK2 over other kinases, highlighting its therapeutic potential in cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to introduce the cyclohexylmethoxy group into pyridine derivatives?
- The cyclohexylmethoxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, intermediates like O-(cyclohexylmethyl)hydroxylamine can react with sulfonyl chlorides or halides under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane). Purification often involves column chromatography with gradients of polar/non-polar solvents .
Q. Which spectroscopic and chromatographic methods are critical for characterizing 6-(cyclohexylmethoxy)-5-methylpyridin-3-amine?
- 1H/13C NMR : Essential for confirming substituent positions and cyclohexylmethoxy integration (e.g., δ ~3.5–4.5 ppm for methoxy protons; cyclohexyl protons appear as multiplet clusters ).
- LCMS/HRMS : Validates molecular weight and purity. For example, LCMS (ES+) m/z values correlate with calculated molecular weights (e.g., [M+H]+ ~255–495 ).
- IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in cyclohexylmethoxy-containing compound synthesis?
- Temperature Control : Ice-bath conditions for exothermic steps (e.g., sulfonamide formation) minimize side reactions .
- Catalyst Selection : Use of 4-dimethylaminopyridine (DMAP) enhances coupling efficiency in sulfonamide syntheses .
- Solvent Systems : Anhydrous pyridine or dichloromethane improves reaction homogeneity, while ethanol/chloroform mixtures aid in hydrazine-mediated deprotection .
Q. What strategies resolve discrepancies in NMR data during structural elucidation of cyclohexylmethoxy-substituted amines?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra (e.g., distinguishing methylpyridine protons from cyclohexyl environments) .
- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the cyclohexyl group .
- Isotopic Labeling : Incorporation of deuterated analogs can simplify spectral interpretation .
Q. How are in vitro assays designed to evaluate ATR kinase inhibition by 6-(cyclohexylmethoxy) derivatives?
- Cell-Free Topoisomerase Assays : Measure inhibition of DNA relaxation activity (e.g., using NU6027, a related compound, as a positive control ).
- Macrophage-Based Models : Assess TNF-α modulation via LPS stimulation, with ATR/ATM kinase inhibitors (e.g., NU6027) to validate target specificity .
- DNA Damage Markers : Phosphorylated histone H2AX (γ-H2AX) quantification via flow cytometry or immunofluorescence confirms ATR pathway engagement .
Q. How should researchers address contradictory data in purity assessments or biological activity studies?
- Cross-Validation : Combine orthogonal techniques (e.g., HRMS + elemental analysis) to confirm compound identity when LCMS/NMR data conflict .
- Dose-Response Curves : Replicate assays across multiple cell lines or enzymatic preparations to distinguish compound-specific effects from experimental variability .
- Systematic Review of Synthetic Steps : Retrospective analysis of reaction byproducts (e.g., via TLC monitoring) identifies impurities that may skew biological results .
Q. Notes on Evidence Utilization
Properties
IUPAC Name |
6-(cyclohexylmethoxy)-5-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTDOLQVLSZCFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734396 | |
Record name | 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248601-77-5 | |
Record name | 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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